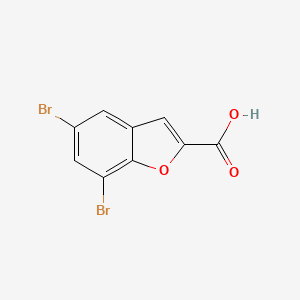

5,7-Dibromo-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 5,7-Dibromo-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dibromo-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVMMBMRYJVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396095 | |

| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90415-17-1 | |

| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-benzofuran-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated derivative of benzofuran-2-carboxylic acid. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a person of interest for medicinal chemistry and drug development professionals.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for 5,7-Dibromo-benzofuran-2-carboxylic acid, offering a predictive framework for its characterization. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols for data acquisition, and interpret the predicted data to build a cohesive structural confirmation.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 5,7-Dibromo-benzofuran-2-carboxylic acid features a benzofuran core, a carboxylic acid group at the 2-position, and two bromine atoms at the 5- and 7-positions.

Structure:

(Simplified 2D representation)

Based on this structure, we can anticipate the following key spectroscopic signatures:

-

¹H NMR: Signals for the three distinct aromatic protons (on C3, C4, and C6) and a broad signal for the acidic carboxylic acid proton.

-

¹³C NMR: Nine distinct signals for the aromatic and furan ring carbons, plus a signal for the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorptions for the O-H and C=O bonds of the carboxylic acid dimer, along with C-Br, C-O, and aromatic ring stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₄Br₂O₃, featuring a distinctive isotopic pattern due to the presence of two bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expertise & Experience: The 'Why' Behind the Protocol The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for its excellent ability to dissolve polar compounds like carboxylic acids and because it shifts the residual water peak away from areas of interest. The acidic proton of the carboxylic acid is often broad and can exchange with deuterium from D₂O; adding a drop of D₂O to the sample after an initial scan is a classic technique to confirm the identity of this peak, as it will disappear from the spectrum[4][5].

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 5,7-Dibromo-benzofuran-2-carboxylic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

(Optional) Acquire a second spectrum after adding one drop of D₂O to confirm the exchangeable -COOH proton.

-

Workflow for ¹H NMR Analysis

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹H NMR Data and Interpretation

The analysis is based on the parent benzofuran-2-carboxylic acid structure and known substituent effects. Bromine is an electronegative, deshielding atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and chemical exchange[4][5]. |

| ~8.1-8.2 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing bromine at C-5 and will be deshielded. It appears as a doublet due to coupling with H-6. |

| ~7.9-8.0 | Doublet (d) | 1H | H-6 | This proton is ortho to the bromine at C-7 and para to the bromine at C-5, leading to significant deshielding. It couples with H-4. |

| ~7.6-7.7 | Singlet | 1H | H-3 | The proton on the furan ring is typically a singlet in 2-substituted benzofurans. Its chemical shift is influenced by the adjacent carboxylic acid. |

¹³C NMR Spectroscopy

Expertise & Experience: The 'Why' Behind the Protocol ¹³C NMR requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Predicted ¹³C NMR Data and Interpretation

The structure has 9 carbons in the ring system and 1 in the carboxyl group, for a total of 10 expected signals. Carbons directly attached to bromine will show significantly different chemical shifts compared to the parent compound.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[4]. |

| ~150-155 | C-8 (C-O) | The carbon atom of the benzene ring attached to the furan oxygen. |

| ~145-150 | C-2 | The carbon bearing the carboxylic acid group. |

| ~130-135 | C-9 (C-C) | The quaternary carbon shared by both rings. |

| ~125-130 | C-4 | Aromatic CH carbon. |

| ~120-125 | C-6 | Aromatic CH carbon. |

| ~115-120 | C-5 (C-Br) | The carbon directly bonded to bromine is expected to be shifted downfield relative to a C-H carbon. |

| ~110-115 | C-3 | The CH carbon of the furan ring. |

| ~105-110 | C-7 (C-Br) | The second carbon directly bonded to bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The 'Why' Behind the Protocol For solid samples, the KBr pellet method is a common and effective technique. It involves intimately grinding the sample with potassium bromide, which is transparent to IR radiation, and pressing the mixture into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum. A background scan of the pure KBr pellet is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interference from the final sample spectrum.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Place ~1-2 mg of the compound and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.

-

Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum first if one has not been recently recorded.

-

Collect the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).

-

Workflow for IR Analysis

Caption: Workflow for acquiring and analyzing an FTIR spectrum using the KBr pellet method.

Predicted IR Data and Interpretation

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly affects the O-H and C=O stretching frequencies.

| Predicted Frequency (cm⁻¹) | Vibration Type | Description |

| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid dimer[6][7]. This band will overlap with C-H stretches. |

| ~1700-1725 | C=O stretch | Strong and sharp absorption for the carbonyl of the carboxylic acid, typically lower in frequency due to dimerization[6][7]. |

| ~1600 & ~1475 | C=C stretch | Medium to strong absorptions from the aromatic ring system. |

| ~1210-1320 | C-O stretch | Strong absorption from the C-O single bond of the carboxylic acid group. |

| ~1000-1100 | C-O-C stretch | Asymmetric stretch of the furan ether linkage. |

| 500-600 | C-Br stretch | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).

Expertise & Experience: The 'Why' Behind the Protocol Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is specified to determine the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, as C₉H₄Br₂O₃ has a unique exact mass that can be distinguished from other potential elemental compositions.

Experimental Protocol: HRMS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).

-

Workflow for Mass Spectrometry Analysis

Caption: General workflow for High-Resolution Mass Spectrometry using ESI.

Predicted Mass Spectrum and Interpretation

The most critical feature in the mass spectrum of a poly-brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1.

-

Molecular Formula: C₉H₄Br₂O₃

-

Monoisotopic Mass Calculation:

-

9 x C (12.00000) = 108.00000

-

4 x H (1.00783) = 4.03132

-

2 x ⁷⁹Br (78.91834) = 157.83668

-

3 x O (15.99491) = 47.98473

-

Total Exact Mass ([M]): 317.85273 u

-

Predicted Mass Spectrum Data:

| m/z (relative to M) | Ion Composition | Predicted Relative Intensity |

| M (~317.85) | C₉H₄(⁷⁹Br)₂O₃ | ~100% (base peak) |

| M+2 (~319.85) | C₉H₄(⁷⁹Br)(⁸¹Br)O₃ | ~198% |

| M+4 (~321.85) | C₉H₄(⁸¹Br)₂O₃ | ~97% |

Observing this 1:2:1 triplet pattern centered at the calculated exact mass provides definitive evidence for the presence of two bromine atoms and confirms the molecular formula. Common fragments would include the loss of the carboxyl group (-COOH, 45 u) or a bromine atom (-Br, 79/81 u)[8].

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from all techniques.

-

MS confirms the molecular formula C₉H₄Br₂O₃ and the presence of two bromine atoms.

-

IR confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and C-Br bonds.

-

¹³C NMR confirms the presence of 10 unique carbon atoms, consistent with the proposed structure.

-

¹H NMR confirms the presence and connectivity of the three aromatic protons and the acidic proton, providing the final piece of the structural puzzle.

Together, these techniques provide a self-validating system, where the data from each experiment corroborates the others, leading to an unambiguous confirmation of the structure of 5,7-Dibromo-benzofuran-2-carboxylic acid.

References

-

Aslam, M., et al. (2022). A review on the synthesis and biological applications of benzofuran derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Bubnov, Y. N., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Volume 2013, Article ID 183717. Available at: [Link]

-

Chemistry LibreTexts. (2023). ¹H Nuclear Magnetic Spectroscopy. Available at: [Link]

-

Patel, H., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Available at: [Link]

-

MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 5,7-Dibromo-benzofuran-2-carboxylic Acid for Drug Development Applications

Abstract

5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The physicochemical properties of any drug candidate, particularly its solubility, are paramount to its development lifecycle, influencing everything from synthetic purification to final bioavailability.[3][4] This technical guide provides a comprehensive overview of the solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid in organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predicted solubility profile, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of how to approach and quantify the solubility of this and structurally related compounds.

Introduction: The Significance of the Benzofuran Scaffold and the Imperative of Solubility

The benzofuran skeleton is a core structural unit in a wide array of natural and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][5] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's biological activity, often by enhancing its lipophilicity and ability to form halogen bonds, which can improve binding affinity to therapeutic targets.[5]

However, the journey from a promising hit compound to a viable drug is fraught with challenges, with poor solubility being a primary cause of failure. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][6] Therefore, a thorough understanding and early characterization of a compound's solubility profile are not merely procedural but are critical for strategic decision-making in:

-

Lead Optimization: Guiding chemical modifications to enhance solubility without compromising activity.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[7]

-

Formulation Development: Designing effective delivery systems that can achieve therapeutic concentrations in vivo.[6]

-

Preclinical Studies: Ensuring consistent and reproducible results in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays.[8]

This guide focuses specifically on 5,7-Dibromo-benzofuran-2-carboxylic acid, providing the theoretical context and practical methodologies to accurately assess its behavior in various organic solvent systems.

Physicochemical Profile and Theoretical Solubility Principles

To understand the solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Properties

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₄Br₂O₃ | - |

| Molecular Weight | 319.94 g/mol | [9] |

| Structure | Benzofuran core with bromine at positions 5 & 7 and a carboxylic acid at position 2. | - |

| Predicted LogP | ~3.25 | [9] |

| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Rings, Ether (-O-), Bromo (-Br) | - |

The molecule possesses a dual nature. The large, dibrominated aromatic system contributes to a significant hydrophobic and lipophilic character, as indicated by the high predicted LogP value.[9] Conversely, the carboxylic acid group provides a polar, hydrophilic site capable of acting as both a hydrogen bond donor and acceptor. This structural dichotomy is the primary determinant of its solubility behavior.

The Thermodynamics of Dissolution

Solubility is governed by the change in Gibbs free energy (ΔG) of the dissolution process, defined by the equation ΔG = ΔH – TΔS.[10] A spontaneous dissolution (and thus higher solubility) is favored by a negative ΔG.

-

Enthalpy (ΔH): This term represents the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, balanced by the energy released upon forming new solute-solvent interactions. For 5,7-Dibromo-benzofuran-2-carboxylic acid, significant energy is needed to overcome the crystalline packing forces.

-

Entropy (ΔS): This reflects the change in disorder. Typically, dissolution increases disorder as the structured crystal lattice breaks down, which is thermodynamically favorable.[10]

The interplay between these factors and the principle of "like dissolves like" dictates the ideal solvent choice. Solvents that can form strong, energetically favorable interactions with both the hydrophobic benzofuran core and the polar carboxylic acid will be most effective.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, we can predict a qualitative solubility profile based on the molecule's structure and the properties of common laboratory solvents. The high LogP suggests poor aqueous solubility but favorable solubility in many organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | These solvents possess a large dipole moment and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar carboxylic acid group. Their organic nature also accommodates the large hydrophobic benzofuran core. DMSO is often the solvent of choice for creating high-concentration stock solutions in drug discovery.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid. However, their polarity may be slightly less effective at solvating the non-polar portion of the molecule compared to polar aprotic solvents. The parent compound, benzofuran-2-carboxylic acid, is known to be soluble in methanol and ethanol.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are effective at dissolving non-polar and moderately polar compounds. They will interact well with the dibrominated aromatic system but are less effective at solvating the highly polar carboxylic acid group, which may limit overall solubility. |

| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether has a low polarity and can accept hydrogen bonds, but it is not a strong solvating agent for the carboxylic acid. Solubility is expected to be limited. |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to effectively overcome the crystal lattice energy and solvate the carboxylic acid group. While they would interact with the hydrophobic core, the energetic penalty for dissolving the polar functional group is too high. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate represents an intermediate polarity. It is a hydrogen bond acceptor and has sufficient non-polar character, making it a potentially useful solvent for both dissolution and purification (e.g., crystallization). |

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold-standard measurement.[6][12] The Shake-Flask method is the most reliable technique for this determination.[12]

Causality Behind the Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Every step, from the extended incubation to the precise filtration and validated analysis, serves to eliminate kinetic artifacts and provide a trustworthy, reproducible value.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Step-by-Step Protocol

-

Preparation of Vials: To a series of 2 mL glass vials, add an excess amount of solid 5,7-Dibromo-benzofuran-2-carboxylic acid (e.g., ~5 mg). The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours.

-

Expert Insight: A 24-hour period is a standard starting point, but for compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. To validate equilibrium, samples can be taken at 24h and 48h; if the measured concentrations are identical, equilibrium has been reached.

-

-

Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter into a clean HPLC vial.

-

Trustworthiness Check: This step is critical. Centrifugation prior to filtration can also be employed. The goal is to completely remove any particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations that bracket the expected solubility range.

-

HPLC Analysis: Analyze the filtered samples and the calibration standards using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable. The mobile phase composition should be optimized to achieve good peak shape and retention time.

-

Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the compound in the filtered samples. This concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Protocol: High-Throughput Kinetic Solubility Assessment

In early drug discovery, speed is essential. Kinetic solubility provides a rapid, albeit less precise, measure of a compound's tendency to precipitate from a supersaturated solution.[6][8] This is commonly performed by adding a concentrated DMSO stock solution to an aqueous buffer, but the principle can be adapted for organic solvent screening.

Causality Behind the Method

This method does not measure true equilibrium. Instead, it assesses the concentration at which a compound, forced rapidly out of its preferred solvent (DMSO), begins to precipitate in a new solvent system. It's a measure of resistance to precipitation and is valuable for flagging potential liabilities early. Nephelometry, which measures light scattering from precipitated particles, is an ideal high-throughput readout.[8]

Workflow for Kinetic Solubility Determination

Caption: High-throughput workflow for determining kinetic solubility via nephelometry.

Step-by-Step Protocol

-

Stock Solution: Prepare a 10 mM stock solution of 5,7-Dibromo-benzofuran-2-carboxylic acid in 100% DMSO.

-

Plate Preparation: In a clear 96-well microplate, add the target organic solvents to different wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the target solvents. This rapid addition creates a supersaturated state.

-

Incubation: Seal the plate, shake for 1-2 minutes, and let it incubate at room temperature for 1-2 hours.

-

Measurement: Place the microplate in a microplate nephelometer and measure the amount of light scattered by any precipitate formed.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.

Conclusion and Implications for Drug Development

The solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid is a complex property dictated by its dual hydrophobic and hydrophilic nature. Based on its structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols and chlorinated solvents, and poor solubility in non-polar hydrocarbons.

For drug development professionals, this profile has several implications:

-

For Chemists: THF, DCM, or ethyl acetate are likely suitable solvents for synthetic reactions and chromatographic purification. Recrystallization might be achieved from a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]

-

For Biologists: High-concentration stock solutions for in vitro screening are best prepared in DMSO. Care must be taken to ensure the final DMSO concentration in assays is low (<0.5%) to avoid solvent-induced artifacts.

-

For Formulators: The low predicted aqueous solubility suggests that oral delivery of this compound would likely require formulation technologies for solubility enhancement, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.[14]

Accurate, experimentally-derived solubility data, obtained using the robust thermodynamic protocol described herein, is an indispensable prerequisite for advancing any compound through the drug development pipeline. It provides the foundational knowledge required to overcome formulation hurdles and maximize the therapeutic potential of promising molecules like 5,7-Dibromo-benzofuran-2-carboxylic acid.

References

-

Kowalska, A., Wesołowska, O., & Malarz, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Pawar, S. S., & Chaskar, A. C. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Sahoo, J., et al. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1). [Link]

-

Gouda, M. A., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

-

PubChem. Benzofuran-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

-

Pal, M., & Yang, Y. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1779-1791. [Link]

-

ResearchGate. (2015). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

-

ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

- Google Patents. (2002). Purification of carboxylic acids by complexation with selective solvents.

-

Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid. Cheméo. [Link]

-

Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 3(1), 35-50. [Link]

-

Wikipedia. (2024). Solubility. Wikipedia. [Link]

-

Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 19703. [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

Martinez, M. N., & Amidon, G. L. (2002). The Importance of Solubility for New Drug Molecules. AAPS PharmSci, 4(1), E4. [Link]

-

Cera, G., & Pace, V. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(7), 1266. [Link]

-

University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]

-

Patel, M., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6). [Link]

-

ResearchGate. (2013). Principles of Solubility. ResearchGate. [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

MDPI. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules. [Link]

-

University of California, Los Angeles. COMMON SOLVENTS FOR CRYSTALLIZATION. UCLA Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. ResearchGate. [Link]

-

AMERICAN ELEMENTS. 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid Product Page. AMERICAN ELEMENTS. [Link]

-

Chemistry LibreTexts. (2022). Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

JoVE. (2020). Solubility. Journal of Visualized Experiments. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijsdr.org [ijsdr.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. wjbphs.com [wjbphs.com]

The Rising Therapeutic Potential of Dibrominated Benzofurans: A Technical Guide for Drug Discovery

Foreword: Unlocking the Halogen's Edge in Medicinal Chemistry

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This guide delves into a specific, highly potent subclass: dibrominated benzofurans. The introduction of bromine atoms into the benzofuran core is not a trivial modification; it significantly alters the molecule's physicochemical properties, including lipophilicity and electronic distribution. These changes can dramatically enhance biological activity and target specificity, making dibrominated benzofurans a compelling area of research for drug development professionals. This document provides an in-depth exploration of their known biological activities, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: A Primary Therapeutic Frontier

Dibrominated benzofurans have emerged as potent cytotoxic agents against various cancer cell lines. The strategic placement of bromine atoms on the benzofuran scaffold often leads to enhanced antiproliferative effects compared to their non-halogenated counterparts.[3]

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction

A significant body of evidence suggests that the anticancer effects of brominated benzofurans are mediated through the induction of cell cycle arrest and apoptosis.[4] For instance, certain benzofuran derivatives have been shown to induce G2/M phase arrest in cervical cancer cells (SiHa and HeLa).[4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, these compounds often trigger the apoptotic cascade, a programmed cell death mechanism. Mechanistic studies have revealed that this can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to DNA fragmentation and cell death.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies indicate that the position and number of bromine substituents are critical for cytotoxicity. For example, the presence of bromine on the benzofuran ring system has been shown to increase cytotoxicity in both cancer and normal cell lines in some contexts.[3] This highlights the importance of careful molecular design to achieve selective toxicity towards cancer cells. The introduction of bromine can enhance the molecule's ability to interact with biological targets through halogen bonding and improved membrane permeability.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected brominated benzofuran derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 13g | Brominated benzofuran hybrid | MCF-7 (Breast) | 1.287 | Cisplatin | 2.184 | [4] |

| 13g | Brominated benzofuran hybrid | C-6 (Nerve) | 1.622 | Cisplatin | 2.258 | [4] |

| 12 | Brominated benzofuran derivative | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 | [4] |

| 12 | Brominated benzofuran derivative | HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 | [4] |

| 28g | Brominated benzofuran derivative | MDA-MB-231 (Breast) | 3.01 | - | - | [4] |

| 28g | Brominated benzofuran derivative | HCT-116 (Colon) | 5.20 | - | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dibrominated benzofuran compounds and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Inhibition of cholinesterases by dibrominated benzofurans.

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Certain benzofuran derivatives have demonstrated anti-inflammatory activity by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [6][7]This suggests that these compounds may interfere with inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to regulate the expression of pro-inflammatory mediators. [8]The presence of bromine and other functional groups appears to enhance these anti-inflammatory effects. [9]

Synthesis Strategies for Dibrominated Benzofurans

The synthesis of dibrominated benzofurans can be achieved through various organic chemistry methodologies. A common approach involves the bromination of a pre-formed benzofuran scaffold.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of a benzofuran derivative.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting benzofuran derivative (ester, amide, or acid) in a suitable solvent, such as 80% acetic acid. [3]2. Bromine Addition: Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with constant stirring over a period of one hour. [3]3. Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. [3]4. Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Future Directions and Concluding Remarks

The exploration of dibrominated benzofurans represents a promising avenue in the quest for novel therapeutic agents. The accumulated evidence strongly suggests that the incorporation of two bromine atoms can significantly potentiate the biological activity of the benzofuran core across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.

Future research should focus on:

-

Systematic SAR studies: To precisely map the influence of the position of bromine atoms on activity and selectivity.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.

-

In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and, eventually, clinical applications. [10] The versatility of the benzofuran scaffold, combined with the unique properties of bromine, provides a rich chemical space for the design and development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of dibrominated benzofurans for the advancement of human health.

References

- A. M. S. Cardoso, et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.

- S. F. Bouziane, et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- A. A. F. Asar, et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- A. Kędzia, et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Y. Miao, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- J. Patel, et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate.

- S. Sharma, et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

- Y. Zhang, et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- A. M. S. Cardoso, et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

- S. R. Pattan, et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

- S. R. Pattan, et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica.

- S. S. Chiwhane, et al. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor.

- R. B. Nawale, et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Advances in Pharmacy and Healthcare Research.

- Y. Zhang, et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH.

- A. Tsoukala, et al. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.

- Y. Chen, et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.

- A. A. F. Asar, et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 5,7-Dibromo-benzofuran-2-carboxylic acid: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic system deeply embedded in the landscape of natural products and medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[3][4][5][6] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of these biological effects, making it a versatile scaffold for drug discovery and development. Among the various derivatives, halogenated benzofuran-2-carboxylic acids serve as crucial building blocks for more complex molecules, leveraging the influence of electron-withdrawing groups and the potential for further chemical modification.[7] This guide provides a detailed technical overview of 5,7-Dibromo-benzofuran-2-carboxylic acid, a key research chemical with significant potential in the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5,7-Dibromo-benzofuran-2-carboxylic acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Reference |

| Molecular Formula | C₉H₄Br₂O₃ | Based on chemical structure. |

| Molecular Weight | 319.94 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for crystalline organic acids. |

| Melting Point | Expected to be >200 °C | Halogenated aromatic carboxylic acids generally have high melting points. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some polarity, but the dibrominated aromatic core increases lipophilicity. |

Spectroscopic Characterization: An Interpretive Guide

The structural elucidation of 5,7-Dibromo-benzofuran-2-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected key features in each spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is highly characteristic.[8][9]

-

O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][11]

-

C-H Stretch (Aromatic): Weaker, sharp peaks will likely appear around 3100-3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption is anticipated between 1710 and 1680 cm⁻¹, typical for an aromatic carboxylic acid.[12]

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A peak corresponding to the C-O stretching of the carboxylic acid and the furan ring should be visible in the 1320-1210 cm⁻¹ range.[10]

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of carbon-bromine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the substitution pattern.

-

-COOH Proton: A broad singlet is predicted to appear far downfield, typically between 12.0 and 13.0 ppm, which is characteristic of a carboxylic acid proton.[13]

-

Aromatic Protons: Two doublets are expected in the aromatic region (7.0-8.0 ppm), corresponding to the protons at the C4 and C6 positions of the benzofuran ring. The dibromo substitution will influence their precise chemical shifts.

-

Furan Proton: A singlet corresponding to the proton at the C3 position of the furan ring is anticipated, likely appearing between 7.0 and 7.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 160-170 ppm.

-

Aromatic and Furan Carbons: Multiple signals will be present in the 100-155 ppm region. The carbons attached to the bromine atoms (C5 and C7) will show characteristic shifts, and their signals may be broader due to quadrupolar relaxation.

-

Mass Spectrometry (MS):

-

Molecular Ion Peak ([M]⁺): The mass spectrum should display a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). The nominal molecular weight is 320.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[14][15] The stability of the benzofuran ring system will likely result in a prominent molecular ion peak.

Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid: A Proposed Methodology

A reliable and efficient synthesis of benzofuran-2-carboxylic acids often starts from substituted salicylaldehydes.[4] The following proposed synthesis for 5,7-Dibromo-benzofuran-2-carboxylic acid is based on well-established organic chemistry principles and analogous reactions reported in the literature.[16]

Reaction Scheme

Caption: Proposed three-step synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 5,7-Dibromo-benzofuran-2-carboxylate

-

Reaction Setup: To a solution of 3,5-dibromosalicylaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Reagent: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically takes several hours. The initial O-alkylation is followed by an in-situ base-catalyzed intramolecular cyclization (a form of Darzens condensation followed by dehydration).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Saponification to 5,7-Dibromo-benzofuran-2-carboxylic acid

-

Hydrolysis: Dissolve the purified ethyl 5,7-dibromo-benzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, excess).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2). A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Discovery

5,7-Dibromo-benzofuran-2-carboxylic acid is a valuable intermediate for the synthesis of a diverse range of more complex molecules. The bromine atoms at the 5 and 7 positions serve as versatile handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.

Potential as a Scaffold for Bioactive Molecules

-

Anticancer Agents: Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[3][17] The dibromo-substitution pattern of this molecule makes it an attractive starting point for developing novel anticancer agents. The carboxylic acid moiety can be coupled with various amines to generate a library of benzofuran-2-carboxamides, a class of compounds known for their potential as NF-κB inhibitors and anticancer agents.[18]

-

Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[19] Derivatives of 5,7-Dibromo-benzofuran-2-carboxylic acid could be synthesized and screened for their efficacy against a panel of pathogenic microbes.

-

Kinase Inhibitors: Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a target in oncology.[20] The specific substitution pattern of the 5,7-dibromo analog could be explored to develop selective kinase inhibitors.

Workflow for Derivative Synthesis and Screening

Caption: A logical workflow for the utilization of the title compound in drug discovery.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related compounds like benzofuran-2-carboxylic acid and other brominated aromatics, the following precautions should be observed:[21][22]

-

Hazard Classification: Likely to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

5,7-Dibromo-benzofuran-2-carboxylic acid represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through established methodologies, and its structure offers multiple points for diversification. The inherent biological potential of the halogenated benzofuran scaffold makes this compound a valuable starting material for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding to enable researchers to effectively utilize this promising research chemical in their scientific endeavors.

References

-

Kowalska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Available at: [Link]

-

Jackson, Y. A., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(10), 11849-11858. Available at: [Link]

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available at: [Link]

-

Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. Available at: [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Aslam, M., & Ismail, N. H. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. Available at: [Link]

-

Patel, V. R., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1262. Available at: [Link]

-

Aslam, M., & Ismail, N. H. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. J Anal Pharm Res, 3(2), 267-269. Available at: [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available at: [Link]

-

Khan, I., et al. (2016). Bioactive Benzofuran Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 897-919. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Available at: [Link]

-

Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass spectrometry and theoretical calculations. Journal of Mass Spectrometry, 54(1), 53-64. Available at: [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

American Elements. (n.d.). 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(11), 4353. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Available at: [Link]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: Benzofuran. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2011). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Saudi Chemical Society, 15(2), 143-150. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633. Available at: [Link]

-

Doroshenko, A. O., et al. (2011). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 78(4), 534-540. Available at: [Link]

-

Witkowski, D., & Gierczak, T. (2015). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 8(12), 5229-5238. Available at: [Link]

-

Lee, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2533-2538. Available at: [Link]

-

LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. ijsdr.org [ijsdr.org]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.no [fishersci.no]

- 22. 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid DiscoveryCPR 20037-37-0 [sigmaaldrich.com]

Substituted Benzofuran-2-Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Among its myriad derivatives, substituted benzofuran-2-carboxylic acids have emerged as a particularly privileged structural motif, underpinning the development of numerous therapeutic agents.[4][5] This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound class, from seminal early syntheses to contemporary catalytic methodologies. We will dissect key synthetic transformations, elucidating the mechanistic rationale behind experimental choices and providing actionable protocols for researchers. Furthermore, this guide will highlight the broad pharmacological significance of these molecules, showcasing their application as potent inhibitors and modulators in various disease pathways, thereby offering a comprehensive resource for scientists and professionals engaged in drug discovery and development.

Historical Perspective: The Genesis of a Privileged Scaffold

The journey into the world of benzofurans began in 1870 when Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring.[3][6] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds. Shortly thereafter, Perkin also described a pivotal reaction that would become a cornerstone for accessing the title compounds: the base-mediated ring contraction of 3-halocoumarins to yield benzofuran-2-carboxylic acids.[6] This transformation, now famously known as the Perkin rearrangement , represented the first direct and reliable route to this specific scaffold and remains a topic of study and optimization to this day.[6]

The initial discovery was more than a synthetic curiosity; it unlocked a scaffold that chemists would later find embedded in a vast array of natural products with significant biological activity. This realization spurred further research into more efficient and versatile synthetic methods, a pursuit that continues to evolve with the advent of modern catalysis.

Foundational Synthetic Strategies: The Perkin Rearrangement

The Perkin rearrangement is a classic and enduring method for the synthesis of benzofuran-2-carboxylic acids.[6] Its historical significance and fundamental mechanism provide a crucial starting point for understanding the chemistry of this scaffold.

Mechanism of the Perkin Rearrangement

The reaction proceeds via a base-catalyzed ring fission of a 3-halocoumarin. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the lactone ring in the 3-halocoumarin.

-

Ring Opening: This leads to the opening of the lactone ring, forming a phenoxide and a carboxylate intermediate.

-

Intramolecular Cyclization: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide carbon in an intramolecular fashion.

-

Ring Closure and Rearrangement: This results in the formation of the five-membered furan ring, yielding the final benzofuran-2-carboxylic acid product upon acidification.

Diagram: Mechanism of the Perkin Rearrangement

Caption: Key mechanistic steps of the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Modern advancements have significantly improved the efficiency of the Perkin rearrangement. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.

Objective: To synthesize a substituted benzofuran-2-carboxylic acid from a corresponding 3-halocoumarin using microwave irradiation.

Materials:

-

Substituted 3-halocoumarin (1.0 mmol)

-

Sodium hydroxide (2.0 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vials (10 mL)

-

Stir bar

Procedure:

-

Combine the substituted 3-halocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and a stir bar in a 10 mL microwave reactor vial.

-

Add ethanol (5 mL) to the vial and seal it securely with a cap.

-

Place the vial in the cavity of a microwave reactor.

-

Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes. Monitor the reaction progress by TLC.

-

After completion, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a beaker and dilute with water (20 mL).

-

Acidify the solution to pH 2-3 with concentrated HCl.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford the crude benzofuran-2-carboxylic acid.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values for the expected compound.

Modern Synthetic Methodologies

While the Perkin rearrangement is foundational, the demand for structural diversity and efficiency has driven the development of numerous innovative synthetic strategies. These modern methods often rely on transition-metal catalysis to construct the benzofuran core with high regioselectivity and functional group tolerance.

Palladium-Catalyzed Synthesis

Palladium catalysis has revolutionized the synthesis of complex heterocyclic systems, and benzofurans are no exception.[3]

One powerful strategy involves a one-pot, two-step sequence combining a Sonogashira coupling with a subsequent cyclization.[7][8] This approach allows for the rapid assembly of 2-substituted benzofurans from readily available starting materials.

Causality of Experimental Choice: This method is chosen for its convergence and efficiency. It brings together three components (a phenol, an alkyne, and an aryl/vinyl halide in the Larock variation) in a single pot, minimizing purification steps and maximizing atom economy.[9] The Sonogashira coupling is highly reliable for forming the key C-C bond, and the subsequent palladium-catalyzed heteroannulation proceeds under mild conditions.

Diagram: Palladium-Catalyzed Benzofuran Synthesis Workflow

Caption: General workflow for Sonogashira-based benzofuran synthesis.

More recently, C-H activation and functionalization have emerged as a powerful tool for decorating the benzofuran core. Using a directing group, such as an 8-aminoquinoline amide attached at the C2 position, palladium catalysts can selectively activate and arylate the C3 position of the benzofuran ring.[10]

Trustworthiness of the Protocol: The use of a removable directing group ensures high regioselectivity, which is often a challenge in direct C-H functionalization. The protocol's reliability stems from the formation of a stable palladacycle intermediate that guides the catalyst to the desired C-H bond. Subsequent removal of the directing group provides the 3-substituted benzofuran-2-carboxylic acid or its amide derivative.[10]

Synthesis from Salicylaldehydes

Another widely used and versatile approach begins with substituted salicylaldehydes. O-alkylation with reagents like ethyl bromoacetate, followed by intramolecular cyclization, provides a straightforward route to ethyl benzofuran-2-carboxylates, which can be easily hydrolyzed to the corresponding carboxylic acids.[2][11]

Experimental Protocol: Two-Step Synthesis from Salicylaldehyde

Objective: To synthesize ethyl 5-methoxybenzofuran-2-carboxylate from 5-methoxysalicylaldehyde.

Step 1: O-Alkylation

-

To a solution of 5-methoxysalicylaldehyde (1.0 equiv.) in acetonitrile, add potassium carbonate (1.5 equiv.).

-

Add ethyl bromoacetate (1.1 equiv.) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ether intermediate.

Step 2: Intramolecular Cyclization and Dehydration

-

Dissolve the crude intermediate in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide), depending on the specific cyclization strategy.

-

Reflux the mixture, often with a Dean-Stark trap to remove water, for 8-12 hours.

-

After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ethyl benzofuran-2-carboxylate.

-

Saponify the ester using standard conditions (e.g., KOH in ethanol/water) to obtain the final carboxylic acid.[2]

Pharmacological Significance and Applications

Substituted benzofuran-2-carboxylic acids are not merely synthetic targets; they are potent and selective modulators of various biological pathways, making them highly valuable in drug discovery.[3][12][13]

Anticancer Activity

This scaffold has been extensively explored for its anticancer properties.[12]

-

Pim-1 Kinase Inhibitors: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers. X-ray crystallography has revealed that the carboxylic acid and amino groups form crucial salt-bridge and hydrogen bond interactions within the kinase's active site.[14]

-

Lymphoid Tyrosine Phosphatase (LYP) Inhibitors: Recently, benzofuran-2-carboxylic acid derivatives were discovered as potent inhibitors of LYP (also known as PTPN22), a key negative regulator of T-cell receptor signaling.[15] Inhibition of LYP can enhance antitumor immunity, making these compounds promising candidates for cancer immunotherapy, especially in combination with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[15]

Broad-Spectrum Biological Activity

The utility of this scaffold extends far beyond oncology. Derivatives have demonstrated a wide array of therapeutic potentials:[2][13]

-

Antiviral: Benzofuran-based compounds have been identified through high-throughput screening as effective inhibitors of the Hepatitis C Virus (HCV), showing an ability to reduce intracellular viral levels with low cytotoxicity.[13]

-

Anti-inflammatory and Antioxidant: The benzofuran nucleus is present in compounds that exhibit significant anti-inflammatory and antioxidant activities.[13]

-

Antimicrobial: Various substituted benzofuran-2-carboxylates and their derivatives have shown moderate to good activity against bacterial and fungal strains.[2]

Data Summary: Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives

| Biological Target/Activity | Example Compound Class | Key Findings | Reference |